![molecular formula C18H27ClN2O4 B1522253 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl CAS No. 1159826-30-8](/img/structure/B1522253.png)
3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl
Overview
Description
3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hcl is a chemical compound with the CAS Number: 1159826-30-8 . Its IUPAC name is benzyl 4- (1-amino-3-ethoxy-3-oxopropyl)-1-piperidinecarboxylate hydrochloride . The compound has a molecular weight of 370.88 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O4.ClH/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14;/h3-7,15-16H,2,8-13,19H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Asymmetric Synthesis of Piperidine Derivatives
- Researchers have detailed the asymmetric synthesis of piperidine derivatives, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, starting from L-aspartic acid beta-tert-butyl ester. This process involves tribenzylation, alkylation with allyl iodide, hydroboration, oxidation, and reductive amination, demonstrating the compound's utility in constructing complex, chiral piperidine frameworks (Xue et al., 2002).
Synthesis of Piperidine from Serine
- Another innovative approach involved the synthesis of piperidine derivatives from serine and terminal acetylenes, showcasing the adaptability of amino acids as precursors in synthesizing substituted piperidines. This method highlights the potential of the compound in generating diverse piperidine-based structures with significant synthetic value (Acharya & Clive, 2010).
CpRu-Catalyzed Dehydrative Intramolecular N-Allylation
- The compound's application extends to the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles via CpRu-catalyzed dehydrative intramolecular N-allylation. This technique underscores its role in constructing N-heterocycles with high enantiomer purity, proving essential for natural product synthesis (Seki, Tanaka, & Kitamura, 2012).
Synthesis of Aminopiperidines
- The development of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines through sequences involving nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition highlights another facet of the compound's utility in preparing scaffolds for combinatorial chemistry (Schramm et al., 2010).
Coordination Polymers Construction
- Moreover, the compound has been employed in constructing coordination polymers with Co(II) and Mn(II) ions, using ether bridged tricarboxylic acid ligands. This application demonstrates its potential in material science, particularly in synthesizing materials with specific magnetic properties (Ahmad et al., 2012).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .
properties
IUPAC Name |
benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14;/h3-7,15-16H,2,8-13,19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRHYGMDWQCRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl | |
CAS RN |
1159826-30-8 | |
Record name | 4-Piperidinepropanoic acid, β-amino-1-[(phenylmethoxy)carbonyl]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.